N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGIMADLFJDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, have shown promising anticancer properties in various studies.
- Mechanism of Action : Thiazole compounds often exhibit cytotoxic effects through apoptosis induction in cancer cells. For instance, compounds derived from thiazole have been tested against several cancer cell lines, demonstrating significant selectivity and potency.
-
Case Studies :
- A recent study synthesized novel thiazole derivatives that were evaluated against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). One compound exhibited an IC50 value of 23.30 ± 0.35 mM, indicating strong anticancer activity .
- Another investigation focused on thiazole-pyridine hybrids, which showed superior efficacy against breast cancer cell lines compared to standard treatments. The hybrid compounds demonstrated an IC50 of 5.71 μM against MCF-7 cells .
Antibacterial Properties
The antibacterial potential of thiazole derivatives is another significant area of research.
- Activity Spectrum : Various studies have reported the effectiveness of thiazole derivatives against a range of bacterial strains. For example, newly synthesized phenylthiazol-2-amines exhibited good to moderate activity against Staphylococcus aureus and Escherichia coli .
- Research Findings :
Antidiabetic Potential
Thiazole derivatives have also been explored for their antidiabetic effects.
- Biological Activity : Certain thiazole compounds have been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic models.
- Evidence from Studies : Research indicates that specific thiazole derivatives can enhance glucose uptake in insulin-resistant cells, showcasing their potential as therapeutic agents for diabetes management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
- Key Modifications : Variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine has been linked to increased potency against cancer cells .
Summary Table of Applications
| Application | Activity Type | Notable Compounds | IC50 Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | Thiazole-pyridine hybrids | 5.71 μM (MCF-7) |
| Antibacterial | Broad-spectrum | Phenylthiazol derivatives | Variable |
| Antidiabetic | Insulin sensitization | Specific thiazoles | Not specified |
Mechanism of Action
The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Nitro substituents (e.g., nitazoxanide) enhance antiparasitic activity by stabilizing the amide anion, critical for enzyme inhibition . In contrast, the 2-chloro group in the target compound may offer a balance between electronic effects and metabolic stability.
- Sulfonamide vs. Benzamide : Compounds like LMM5 and LMM11 incorporate sulfonamide groups, which improve solubility and thioredoxin reductase binding, whereas the unmodified benzamide in the target compound may prioritize passive diffusion .
Biological Activity
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, also known as 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C17H12Cl2N2OS
- CAS Number : 303792-33-8
- SMILES Notation : C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study reported that thiazole compounds showed effective cytotoxicity against various cancer cell lines. The median effective dose (IC50) values for certain thiazole derivatives were reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| This compound | Various | TBD |
The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole and benzamide rings is crucial for enhancing cytotoxic effects. For example, electron-donating groups at certain positions on the phenyl ring have been shown to increase biological activity significantly .
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics .
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. coli | <10 |
| This compound | TBD |
The SAR analysis indicates that substituents such as halogens or electron-withdrawing groups on the aromatic rings enhance antibacterial efficacy .
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit bacterial growth by disrupting cell wall synthesis or function.
Case Studies
One notable study involved synthesizing a series of thiazole derivatives and evaluating their biological activities against various cancer cell lines and bacterial strains. The results highlighted the potential of these compounds as lead candidates for further development in cancer therapy and antibiotic treatments .
Q & A
Q. What are the established synthetic routes for N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach is the coupling of 2-aminothiazole derivatives with benzoyl chloride analogs under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres are critical to prevent oxidation. Reaction progress is monitored via TLC, and purification employs recrystallization or chromatography. Key intermediates like 5-chlorothiazol-2-amine are prepared before benzamide introduction .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole rings). Purity is assessed via HPLC (>95%) and melting point analysis .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
SAR focuses on modifying the:
- Thiazole ring : Substituting chlorine with electron-withdrawing groups (e.g., nitro) to improve enzyme inhibition.
- Benzamide moiety : Introducing methoxy or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like PFOR or kinases, validated via crystallography .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Common issues include disordered solvent molecules and anisotropic thermal motion. Strategies:
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?
Contradictions may stem from assay conditions (e.g., pH, serum content) or compound stability. Mitigation steps:
- Replicate assays in triplicate under standardized conditions.
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Characterize degradation products via LC-MS to confirm compound integrity during assays .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole ring formation | 5-chlorothiazol-2-amine, pyridine | 70–85% | |
| Benzamide coupling | 2-chlorobenzoyl chloride, Et₃N | 65–80% |
Q. Table 2: Biological Activity Data
| Assay Type | Target/Model | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 12.3 µM | |
| Antimicrobial (MIC) | S. aureus | 8 µg/mL | |
| Enzyme inhibition | PFOR | 0.45 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
